molecular formula C11H10BrNO2 B1416971 Methyl 6-bromo-2-cyano-3-methylphenylacetate CAS No. 1807020-54-7

Methyl 6-bromo-2-cyano-3-methylphenylacetate

Cat. No.: B1416971
CAS No.: 1807020-54-7
M. Wt: 268.11 g/mol
InChI Key: ZVVQEZXXCHYKSG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyano-3-methylphenylacetate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-cyano-3-methylphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of 2-cyano-3-methylphenylacetic acid. This is followed by esterification to introduce the methyl ester group. The reaction conditions often include:

    Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to selectively brominate the aromatic ring.

    Esterification: Reacting the brominated acid with methanol (CH₃OH) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-cyano-3-methylphenylacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Nucleophilic Substitution: Formation of 6-azido-2-cyano-3-methylphenylacetate.

    Reduction: Formation of 6-bromo-2-amino-3-methylphenylacetate.

    Hydrolysis: Formation of 6-bromo-2-cyano-3-methylphenylacetic acid.

Scientific Research Applications

Methyl 6-bromo-2-cyano-3-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-bromo-2-cyano-3-methylphenylacetate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the cyano group is converted to an amine through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Methyl 6-bromo-2-cyano-3-methylphenylacetate can be compared to other similar compounds such as:

    Methyl 6-chloro-2-cyano-3-methylphenylacetate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and applications.

    Methyl 6-bromo-2-cyano-3-ethylphenylacetate: Similar structure but with an ethyl group instead of a methyl group, influencing its steric properties and reactivity.

    Methyl 6-bromo-2-amino-3-methylphenylacetate:

Properties

IUPAC Name

methyl 2-(6-bromo-2-cyano-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-4-10(12)8(9(7)6-13)5-11(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVQEZXXCHYKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)CC(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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